N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may include the use of reagents such as thioamides, halogenated pyridines, and various catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- N-ISOPROPYL-2-({4-(3-METHYLPHENYL)-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE
- N-ISOPROPYL-2- [ (4- (3-METHYLPHENYL)-5- { [ (4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-PHENYLACETAMIDE .
Uniqueness
What sets N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide apart from similar compounds is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
303162-75-6 |
---|---|
Molecular Formula |
C26H25N3OS |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C26H25N3OS/c1-3-8-24-29-25(20-12-7-9-18(2)15-20)26(31-24)21-13-14-27-22(17-21)28-23(30)16-19-10-5-4-6-11-19/h4-7,9-15,17H,3,8,16H2,1-2H3,(H,27,28,30) |
InChI Key |
CMUUIQIXHFCRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.